N-(cyanomethyl)-N-cyclopentyl-3-fluoro-5-(trifluoromethyl)benzamide
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Overview
Description
N-(cyanomethyl)-N-cyclopentyl-3-fluoro-5-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of a cyano group, a cyclopentyl group, a fluorine atom, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopentyl-3-fluoro-5-(trifluoromethyl)benzamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopentyl-3-fluoro-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine-substituted benzamides. Substitution reactions can lead to a variety of functionalized benzamide compounds.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopentyl-3-fluoro-5-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research explores its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-3-fluoro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards biological targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyanoacetamide derivatives and trifluoromethyl-substituted benzamides. Examples are:
- N-(cyanomethyl)-N-cyclopentyl-3-fluoro-5-(trifluoromethyl)benzamide
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-3-fluoro-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N2O/c16-12-8-10(7-11(9-12)15(17,18)19)14(22)21(6-5-20)13-3-1-2-4-13/h7-9,13H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCJDHMHZXWWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC#N)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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